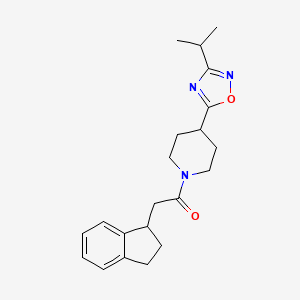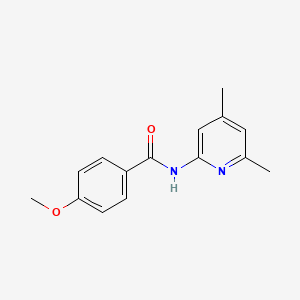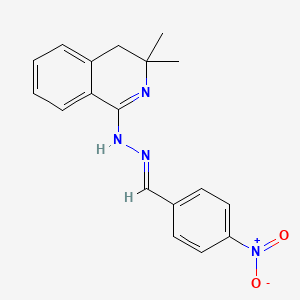![molecular formula C17H20N4O3S B5546297 1-(4-ethylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5546297.png)
1-(4-ethylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex molecules like this compound typically involves multiple steps, including the formation of key intermediate structures and the final assembly of the molecular backbone. For instance, a study on the synthesis of related compounds detailed the preparation of thiadiazoles and imidazolinones possessing multiple biological activities through a sequence of reactions involving thiosemicarbazide and various aromatic carboxylic acids (S. Hirpara et al., 2003). Another example is the one-pot synthesis approach for creating thiadiazolyl-pyrrolidine derivatives, highlighting the efficiency of synthesizing complex molecules in a single reaction setup (S. Iravani & A. Esmaeili, 2020).
Molecular Structure Analysis
Understanding the molecular structure is crucial for predicting the behavior and reactivity of the compound. Crystallography and spectroscopic methods are typically used to elucidate structural details. For example, X-ray powder diffraction has been employed to determine the crystal structure of similar molecules, providing insights into their geometric configuration (Qing Wang et al., 2017).
Chemical Reactions and Properties
The compound's chemical reactions and properties are influenced by its functional groups, such as the thiadiazolyl and pyrrolidine moieties. These groups can undergo various chemical reactions, including nucleophilic substitutions and cyclization. The versatility in chemical behavior allows for the synthesis of derivatives with potential biological activities (R. N. Butler et al., 1998).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are essential for understanding how the compound can be handled and used in practical applications. Studies on related compounds have shown that molecular conformation and intermolecular interactions significantly affect these properties (Surajit Banerjee et al., 2002).
科学的研究の応用
Synthesis and Characterization
The compound 1-(4-ethylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide, due to its complex structure, has potential applications in various fields of chemical research. While direct research on this specific compound is scarce, related structures have been synthesized and characterized for their potential applications, including antimicrobial, anticancer, and anti-inflammatory properties. For example, related compounds have been synthesized and characterized for their antimicrobial activity against various microbes and have shown potential in antitubercular activity against Mycobacterium tuberculosis H37Rv and anticancer activity in vitro (Hirpara et al., 2003).
Antimicrobial and Anticancer Activities
Thiadiazoles and pyrrolidine derivatives are known for their antimicrobial and anticancer activities. The structural components of the compound, such as the thiadiazole ring and pyrrolidine moiety, suggest its potential in these areas. Compounds with similar structures have been evaluated for their antimicrobial activity, showcasing effectiveness against bacterial and fungal isolates (Wardkhan et al., 2008). Additionally, novel compounds derived from similar structures have demonstrated significant anticancer activities, indicating the potential of such molecules in the development of new anticancer agents (Abu‐Hashem et al., 2020).
特性
IUPAC Name |
1-(4-ethylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-3-11-4-6-13(7-5-11)21-9-12(8-15(21)22)16(23)18-17-20-19-14(25-17)10-24-2/h4-7,12H,3,8-10H2,1-2H3,(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAGPRURLIOFQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-ethoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5546214.png)
![3-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5546220.png)
![5-methyl-2-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-furamide hydrochloride](/img/structure/B5546224.png)
![methyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5546228.png)

![2-[(2,3-dimethylphenyl)amino]-2-oxoethyl 3-(4-fluorophenyl)acrylate](/img/structure/B5546237.png)
![1,3-dimethyl-5-[2-oxo-2-(1-piperidinyl)ethyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B5546244.png)
![3-(1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5546259.png)
![N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5546265.png)




